molecular formula C20H28O4 B14173970 2-(3-Methoxyphenyl)-2-oxoethyl undec-10-enoate CAS No. 923294-64-8

2-(3-Methoxyphenyl)-2-oxoethyl undec-10-enoate

Cat. No.: B14173970
CAS No.: 923294-64-8
M. Wt: 332.4 g/mol
InChI Key: KGVLGSYQDGSBDH-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2-oxoethyl undec-10-enoate is an organic compound that belongs to the class of phenolic esters. This compound is characterized by the presence of a methoxyphenyl group, an oxoethyl group, and an undec-10-enoate chain. Phenolic esters are known for their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl undec-10-enoate typically involves the esterification of 3-methoxyphenylacetic acid with undec-10-enoic acid. The reaction is catalyzed by acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and residence time, resulting in higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2-oxoethyl undec-10-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methoxyphenyl)-2-oxoethyl undec-10-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl undec-10-enoate involves its interaction with cellular targets, such as enzymes and receptors. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial and anti-inflammatory effects are mediated through the modulation of signaling pathways and inhibition of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxyphenyl)-2-oxoethyl acetate
  • 2-(3-Methoxyphenyl)-2-oxoethyl butyrate
  • 2-(3-Methoxyphenyl)-2-oxoethyl hexanoate

Uniqueness

2-(3-Methoxyphenyl)-2-oxoethyl undec-10-enoate is unique due to its longer undec-10-enoate chain, which imparts distinct physicochemical properties, such as increased lipophilicity and enhanced biological activity. This makes it more effective in certain applications compared to its shorter-chain analogs .

Properties

CAS No.

923294-64-8

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] undec-10-enoate

InChI

InChI=1S/C20H28O4/c1-3-4-5-6-7-8-9-10-14-20(22)24-16-19(21)17-12-11-13-18(15-17)23-2/h3,11-13,15H,1,4-10,14,16H2,2H3

InChI Key

KGVLGSYQDGSBDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)CCCCCCCCC=C

Origin of Product

United States

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